1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
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Overview
Description
1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is a chemical compound with the molecular formula C11H17NO4. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a tert-butyl group and two methyl groups attached to the pyrrole ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate typically involves the reaction of pyrrole derivatives with tert-butyl and methyl substituents. One common method involves the use of tert-butyl chloroformate and methylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to obtain high-purity this compound. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrrole derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce various reduced pyrrole derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups attached to the pyrrole ring.
Scientific Research Applications
1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
- 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
- 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
Uniqueness
1-tert-butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is unique due to its specific combination of tert-butyl and methyl groups attached to the pyrrole ring. This structural arrangement imparts distinct chemical properties, making it valuable for various research applications. Its reactivity and potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
292825-83-3 |
---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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